molecular formula C12H12N2O2S B142445 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol CAS No. 4874-30-0

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol

Cat. No.: B142445
CAS No.: 4874-30-0
M. Wt: 248.3 g/mol
InChI Key: RXBPYORYAKTOPL-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with benzyloxy and methylthio groups

Scientific Research Applications

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Future Directions

The future directions in the study of 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol could involve further exploration of its synthesis, particularly the protodeboronation of pinacol boronic esters . Additionally, more research could be done to determine its physical and chemical properties, mechanism of action, and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzyloxy or methylthio groups.

    Substitution: The benzyloxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deoxygenated or demethylated derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and methylthio groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxy)-2-(methylthio)-4-pyrimidinol: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(Benzyloxy)-2-(ethylthio)-4-pyrimidinol: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol is unique due to the presence of both benzyloxy and methylthio groups, which can impart specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylsulfanyl-5-phenylmethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-17-12-13-7-10(11(15)14-12)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBPYORYAKTOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294177
Record name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4874-30-0
Record name NSC94996
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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